5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole
CAS No.: 1030090-34-6
Cat. No.: VC4427342
Molecular Formula: C27H27N5O3
Molecular Weight: 469.545
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1030090-34-6 |
|---|---|
| Molecular Formula | C27H27N5O3 |
| Molecular Weight | 469.545 |
| IUPAC Name | 5-[5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C27H27N5O3/c1-6-34-23-12-11-20(14-24(23)33-5)25-30-27(35-31-25)22-15-28-32-18(4)21(17(3)29-26(22)32)13-19-10-8-7-9-16(19)2/h7-12,14-15H,6,13H2,1-5H3 |
| Standard InChI Key | SWBKXHSZPRAKHN-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=C4N=C(C(=C(N4N=C3)C)CC5=CC=CC=C5C)C)OC |
Introduction
The compound 5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole is a complex organic molecule that combines elements of pyrazolo[1,5-a]pyrimidine and 1,2,4-oxadiazole rings. This compound is of interest due to its potential pharmacological properties, which are often associated with pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitrypanosomal, antischistosomal, and anticancer properties .
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyrazolo[1,5-a]pyrimidine core and the oxadiazole ring, followed by coupling reactions to attach the phenyl and methoxy groups. Specific synthesis details for this compound are not readily available in the literature, but similar compounds often require careful control of reaction conditions to achieve high yields and purity.
Biological Activity and Potential Applications
| Potential Biological Activities | Description |
|---|---|
| Antiparasitic Activity | Inhibition of parasitic enzymes or pathways |
| Anticancer Activity | Inhibition of cancer cell growth or proliferation |
| Anti-inflammatory Activity | Modulation of inflammatory pathways |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume